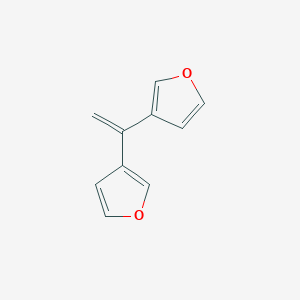

1,1-Di(3-furyl)ethylene

Description

Significance of Furyl-Substituted Ethylene (B1197577) Scaffolds in Organic Synthesis and Functional Materials

Furyl-substituted ethylene scaffolds are key building blocks in organic synthesis and the creation of functional materials. evitachem.com The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique electronic properties and reactivity to the molecules in which it is found. d-nb.info When two furan rings are connected by an ethylene bridge, the resulting diarylethylene structure can exhibit a range of interesting behaviors, including photochromism—a light-induced reversible transformation between two forms with different absorption spectra. sabangcollege.ac.in

The incorporation of furan units into π-conjugated systems is a promising strategy for developing new, sustainable materials. d-nb.info These materials can have applications in fields such as molecular electronics, optical data storage, and the development of "smart" materials that respond to external stimuli. sabangcollege.ac.inuni-konstanz.de For instance, the ability of some diarylethenes to switch between two stable states makes them potential candidates for molecular switches in electronic devices. uni-konstanz.de

Furthermore, the ethylene linker provides a degree of conformational flexibility, while the furan rings can be readily functionalized, allowing for the fine-tuning of the molecule's properties. rsc.org This versatility makes furyl-substituted ethylenes attractive scaffolds for creating a diverse library of compounds with tailored characteristics. The use of biomass-derived furans, such as furfural (B47365), also presents an opportunity for developing more sustainable chemical processes. nih.gov

Historical Context and Evolution of Research on Di(furyl)ethylene Derivatives

Research into diarylethylene derivatives, including those with furan rings, has evolved significantly over the past few decades. Early studies focused on understanding the fundamental photochemical and photophysical properties of these compounds. scispace.com A key breakthrough was the development of thermally irreversible photochromic diarylethenes. oup.comoup.com This was achieved by incorporating aryl groups with low aromatic stabilization energy, such as furan and thiophene (B33073) rings. oup.comoup.com This discovery opened the door to the creation of more robust and reliable molecular switches. nih.gov

Initially, much of the research centered on thiophene-containing diarylethenes. However, the unique properties of furan, including its more pronounced diene character, have led to increased interest in difuryl-substituted ethylenes. uni-konstanz.de Researchers have explored various synthetic routes to these compounds, including McMurry reactions, Stille couplings, and Suzuki cross-couplings. uni-konstanz.de

More recent research has focused on extending the π-system of difuryl-ethenes and introducing functional groups capable of binding to surfaces, such as gold. uni-konstanz.de This is a crucial step towards the integration of these molecules into functional electronic devices. The study of both symmetric and asymmetric diarylethenes has also provided insights into how the position of the aryl groups and their substituents can influence the molecule's properties. acs.org

Overview of Current Academic Research Trajectories for 1,1-Di(3-furyl)ethylene and Analogues

Current research on this compound and its analogues is following several promising trajectories. One major area of focus is their application in materials science, particularly in the development of photoresponsive materials. sabangcollege.ac.in The ability of these molecules to undergo reversible color changes upon irradiation with light makes them suitable for applications such as optical data storage, smart windows, and molecular-scale sensors. sabangcollege.ac.in

Researchers are also investigating the use of these compounds as building blocks for functional polymers. rsc.org By incorporating furyl-substituted ethylenes into polymer chains, it is possible to create materials with novel optical and electronic properties. researchgate.net For example, polymers containing these units could be used to create new types of displays or light-emitting devices.

Another active area of research is the exploration of the electrochemical properties of these molecules. unimi.it Studies have shown that the oxidation and reduction potentials of furyl-substituted ethylenes can be tuned by changing the number and type of aromatic rings. unimi.it This suggests that these compounds could be used in the development of new electronic components, such as transistors and solar cells.

Furthermore, there is ongoing interest in the synthesis of new and more complex furyl-substituted ethylene derivatives. organic-chemistry.org This includes the development of more efficient and sustainable synthetic methods, as well as the creation of molecules with tailored properties for specific applications. researchgate.net As our understanding of the fundamental properties of these compounds continues to grow, so too will the range of their potential applications.

Data on Furyl-Substituted Compounds

| Property | Value | Reference |

| Molecular Weight | 160.17 g/mol | nih.gov |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

| Complexity | 147 | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-[1-(furan-3-yl)ethenyl]furan |

InChI |

InChI=1S/C10H8O2/c1-8(9-2-4-11-6-9)10-3-5-12-7-10/h2-7H,1H2 |

InChI Key |

DCCZJDHJBZQVGK-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=COC=C1)C2=COC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,1 Di 3 Furyl Ethylene and Its Analogues

Cycloaddition Reactions and Their Mechanisms

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The furan (B31954) rings in 1,1-Di(3-furyl)ethylene can act as dienes in Diels-Alder reactions, and the ethylene (B1197577) core can participate in other cycloadditions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic chemistry for forming six-membered rings. In the context of this compound, the furan rings serve as the 4π-electron diene component. The reactivity of furan and its derivatives in Diels-Alder reactions is a delicate balance of kinetics and thermodynamics. nih.govresearchgate.net Furan's aromatic character lends it a stability that is disrupted upon cycloaddition, making the reaction often reversible. masterorganicchemistry.com

The reaction's outcome is heavily influenced by temperature. At lower temperatures, the kinetically controlled product is favored, which for many furan-dienophile reactions is the endo isomer. nih.govrsc.org This preference is attributed to secondary orbital interactions in the transition state. However, as the temperature increases, the thermodynamically more stable exo product often becomes dominant, as the reversibility of the reaction allows for equilibration to the lower energy isomer. masterorganicchemistry.commdpi.com The retro-Diels-Alder reaction becomes significant at elevated temperatures due to the large positive entropy change associated with the formation of two molecules from one. masterorganicchemistry.com

The electronic nature of the dienophile plays a crucial role. Electron-deficient alkenes are typically more reactive towards the electron-rich furan diene. dntb.gov.ua The kinetics and thermodynamics of these reactions can be finely tuned by substituents on both the furan ring and the dienophile. researchgate.netsemanticscholar.org For instance, the reaction of furfuryl alcohol with maleimides has been studied to determine rate constants, activation energies, and thermodynamic parameters, highlighting the transition from kinetic to thermodynamic control at different temperatures. nih.gov

Table 1: Factors Influencing Furan Diels-Alder Reactions

| Factor | Effect on Kinetics (Rate) | Effect on Thermodynamics (Equilibrium) | Favored Isomer |

|---|---|---|---|

| Low Temperature | Slower reaction | Favors adduct formation | Kinetic (endo) |

| High Temperature | Faster reaction | Favors retro-Diels-Alder | Thermodynamic (exo) |

| Electron-withdrawing groups on dienophile | Increased rate | Shifts equilibrium towards product | Varies |

| Electron-donating groups on furan | Increased rate | Shifts equilibrium towards product | Varies |

The presence of multiple reactive sites in this compound and its analogues opens up possibilities for tandem cycloaddition reactions, where multiple bond-forming events occur in a single synthetic operation. These cascades can rapidly build molecular complexity from simple starting materials. rsc.org For instance, a sequence involving an intermolecular Diels-Alder reaction followed by an intramolecular cycloaddition can lead to the formation of complex polycyclic structures.

One notable example is the tandem Ugi/intramolecular Diels-Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives. nih.gov In such a sequence, a multicomponent Ugi reaction first assembles a precursor which then undergoes an intramolecular [4+2] cycloaddition involving a furan ring as the diene. nih.gov This strategy has been employed to synthesize furo[2,3-f]isoindole derivatives. nih.gov Similarly, tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascades of 1,3,4-oxadiazoles have been developed to construct three new rings and set multiple stereocenters in a single step. nih.gov These reactions showcase the power of harnessing sequential cycloadditions to create intricate molecular architectures. nih.govrsc.org

Beyond the [4+2] Diels-Alder reaction, the ethylene core of this compound and its derivatives can participate in other modes of cycloaddition.

[2+2] Cycloadditions: These reactions involve the combination of two 2π-electron systems to form a four-membered ring. Photochemical [2+2] cycloadditions are particularly common for alkenes, proceeding through an excited state of one of the components. libretexts.orgyoutube.com These reactions are valuable for synthesizing strained cyclobutane (B1203170) rings. nih.gov While thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules for simple alkenes, they can occur with activated systems like ketenes or under metal catalysis. rsc.orglibretexts.org Theoretical studies have investigated the mechanisms of [2+2] cycloadditions of ethylene derivatives with surfaces like Si(100)-2x1. nih.gov

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 3-atom, 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile) to form a five-membered ring. rsc.org While the ethylene moiety of this compound can act as the dipolarophile, the furan rings can also be involved. For example, a furan-imine oxide can react with styrene (B11656) in a [3+2] cycloaddition. rsc.org In some cases, tandem reactions involving an initial Diels-Alder cycloaddition can be followed by a [3+2] cycloaddition. acs.orgmanchester.ac.uk Lewis acid catalysis can also promote formal [3+2] cycloadditions between electron-rich aryl epoxides and alkenes to yield tetrahydrofurans. nih.gov

Photoinduced Transformations and Photochromism in Diarylethene Analogues

This compound is a member of the broader class of diarylethenes, which are renowned for their photochromic properties. nih.gov Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation. rsc.org For diarylethenes, this typically involves a photoinduced electrocyclic reaction between an open-ring and a closed-ring isomer. oup.comoup.com

The photochromism of diarylethenes is based on a reversible 6π-electrocyclization. Upon irradiation with ultraviolet (UV) light, the open-ring isomer of a diarylethene can undergo a ring-closing reaction to form a colored, closed-ring isomer. nih.gov This process can be reversed by irradiation with visible light, which induces a cycloreversion (ring-opening) reaction, regenerating the colorless open-ring form. rug.nlrug.nl

Ultrafast spectroscopic techniques have been instrumental in elucidating the mechanisms of these reactions. rsc.org Studies have shown that the ring-closure reaction is an extremely rapid process, often occurring on the picosecond or even femtosecond timescale. acs.orgresearchgate.net For instance, femtosecond transient absorption spectroscopy has been used to study the ring-closing reaction of a diarylethene-based photoswitchable nucleoside, revealing multimodal dynamics with time constants in the sub-picosecond and picosecond range. rsc.org The quantum yield of the cyclization reaction can be very high, approaching 1 (100%) in some cases. nih.gov The thermal stability of both isomers is a key feature of diarylethenes, particularly those with heterocyclic aryl groups like furan, which is attributed to the low aromatic stabilization energy of the rings. oup.comoup.com

Table 2: General Characteristics of Diarylethene Photoswitching

| Property | Open-Ring Isomer | Closed-Ring Isomer |

|---|---|---|

| Absorption | UV region | Visible region |

| Color | Typically colorless | Colored (yellow, red, blue, etc.) |

| Stability | Thermally stable | Thermally stable |

| Conversion | UV light induced cyclization | Visible light induced cycloreversion |

The ultrafast nature of the photoinduced ring-closure and cycloreversion reactions in diarylethenes is governed by their excited-state dynamics and the involvement of conical intersections. acs.orgnih.gov A conical intersection is a point of degeneracy between two electronic potential energy surfaces, which provides an efficient pathway for radiationless decay from an excited electronic state back to the ground state. youtube.comnih.gov

Upon photoexcitation, the diarylethene molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). nih.gov On the S₁ potential energy surface, the molecule evolves along the reaction coordinate, which involves the rotation of the aryl rings to bring the reactive carbon atoms into proximity. acs.org The system then reaches a conical intersection with the ground state surface. nih.gov At this point, the molecule can efficiently transition back to the S₀ state, where it partitions between the open-ring and closed-ring isomers. researchgate.netacs.org This entire process from photoexcitation to product formation on the ground state occurs on an ultrafast timescale. nih.gov Theoretical calculations and non-adiabatic dynamics simulations have been crucial in mapping these potential energy surfaces and understanding the critical role of conical intersections in directing the photochemical outcome. rug.nlnih.gov The dynamics in the excited state, including vibrational coherences, play a significant role in the efficiency and speed of the photoisomerization. nih.govnih.gov

Catalytic Transformations

Catalytic methods offer powerful tools for the selective modification of this compound, targeting either the ethene double bond or the furan rings.

Hydrogenation: The catalytic hydrogenation of substrates containing both furan rings and carbon-carbon double bonds can proceed via several pathways, with the selectivity being highly dependent on the catalyst and reaction conditions. In the case of this compound, hydrogenation can lead to the saturation of the ethylene double bond, one or both furan rings, or all unsaturated parts of the molecule.

Based on studies of analogous furan-containing compounds, catalysts such as palladium on carbon (Pd/C) are known to be effective for the hydrogenation of both the furan ring and exocyclic double bonds. youtube.com The selective hydrogenation of the ethylene moiety to yield 1,1-di(3-furyl)ethane would likely require milder conditions or more selective catalysts to avoid concomitant saturation of the furan rings. Conversely, complete saturation to form 1,1-di(tetrahydrofuryl)ethane can be achieved under more forcing conditions.

Hydrosilylation: The hydrosilylation of the ethylene double bond in this compound is another important catalytic transformation, leading to the formation of valuable organosilane derivatives. While specific data for this compound is not available, the hydrosilylation of alkenes is a well-developed field. bham.ac.uk Platinum-based catalysts, such as Karstedt's catalyst, are commonly employed for the anti-Markovnikov addition of silanes across a double bond. For 1,1-disubstituted ethylenes, this would result in the silyl (B83357) group adding to the terminal carbon.

The reaction of this compound with a hydrosilane, such as triethylsilane, in the presence of a suitable catalyst would be expected to yield the corresponding 1,1-di(3-furyl)-2-silylethane.

Interactive Data Table: Catalytic Hydrogenation of Furan Derivatives (Analogous Systems)

| Substrate | Catalyst | Conditions | Major Product(s) | Yield (%) | Reference |

| Furfural (B47365) | Pd/C | 1 atm H₂, 25°C | Furfuryl alcohol | >95 | wikipedia.org |

| 2-Methylfuran | Pd/SiO₂ | 10 bar H₂, 100°C | 2-Methyltetrahydrofuran | 95 | youtube.com |

| Furan | Ru/C | 50 bar H₂, 80°C | Tetrahydrofuran (B95107) | >99 | lumenlearning.com |

The selective transformation of this compound presents a significant challenge due to the presence of multiple reactive sites. The development of catalytic systems that can differentiate between the ethylene double bond and the furan rings is of considerable interest.

For instance, selective hydrogenation of the furan rings without affecting the double bond is a desirable transformation. Certain ruthenium-based catalysts have shown promise in the enantioselective hydrogenation of disubstituted furans. lumenlearning.com Applying such a system to this compound could potentially yield chiral tetrahydrofuran derivatives, which are valuable building blocks in organic synthesis.

Conversely, catalysts that selectively target the double bond are also sought after. Transition metal complexes, particularly those of rhodium and iridium, are known to catalyze a variety of transformations on alkenes with high selectivity. For example, directed hydrogenation or hydrosilylation could be achieved by introducing a directing group onto one of the furan rings.

Electrophilic and Nucleophilic Reactions on the Furan Ring and Ethene Moiety

The electronic nature of this compound allows for a rich array of electrophilic and nucleophilic reactions. The furan rings are electron-rich aromatic systems, making them susceptible to electrophilic attack. The ethylene double bond, being conjugated with the furan rings, can also participate in electrophilic addition reactions.

Electrophilic Reactions: Furan undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, preferentially at the C2 and C5 positions. wikipedia.orgbyjus.com In this compound, the positions ortho and para to the ethylene bridge (C2 and C4 on each furan ring) would be activated towards electrophilic attack. The outcome of such reactions would depend on the nature of the electrophile and the reaction conditions, with the possibility of substitution on one or both furan rings.

The ethylene double bond can also react with electrophiles. chemguide.co.uk For example, the addition of hydrogen halides (HX) would be expected to proceed via a carbocation intermediate stabilized by the adjacent furan rings. According to Markovnikov's rule, the proton would add to the less substituted carbon, and the halide to the more substituted carbon, which in this case would be the carbon bearing the two furan rings.

Nucleophilic Reactions: The furan ring is generally resistant to nucleophilic attack due to its high electron density. quimicaorganica.org However, the ethylene double bond, being part of a conjugated system, could potentially undergo nucleophilic conjugate addition if a strong electron-withdrawing group were present on the double bond. In the absence of such a group, direct nucleophilic attack on the double bond of this compound is unlikely.

Interactive Data Table: Predicted Regioselectivity in Electrophilic Reactions

| Reaction Type | Reagent | Predicted Site of Attack | Expected Product |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | C2 or C4 of furan ring | Nitrated this compound |

| Electrophilic Addition | HBr | Ethylene double bond | 1-Bromo-1,1-di(3-furyl)ethane |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | C2 or C4 of furan ring | Acylated this compound |

Detailed Mechanistic Elucidation via Kinetic Studies

While specific kinetic studies on this compound are not available, the mechanisms of its reactions can be inferred from studies on analogous systems.

Mechanism of Electrophilic Aromatic Substitution: The electrophilic substitution on the furan rings of this compound would proceed through a standard arenium ion (sigma complex) intermediate. byjus.com The rate-determining step is the attack of the electrophile on the furan ring to form this carbocationic intermediate, which is stabilized by resonance. The subsequent loss of a proton restores the aromaticity of the furan ring. Kinetic studies on the electrophilic substitution of furan and its derivatives have shown that the reaction rates are significantly influenced by the nature of the substituent on the ring. The ethylene bridge in this compound would act as an activating group, increasing the rate of substitution compared to unsubstituted furan.

Mechanism of Electrophilic Addition to the Double Bond: The electrophilic addition to the ethylene moiety would involve the formation of a carbocation intermediate. libretexts.org The rate of this reaction would depend on the stability of this carbocation. In the case of this compound, the carbocation formed upon protonation of the double bond would be highly stabilized by resonance delocalization of the positive charge onto the two furan rings. This stabilization would likely lead to a relatively fast rate of electrophilic addition compared to unactivated alkenes. Kinetic isotope effect studies could be employed to determine the rate-determining step of this reaction.

Advanced Spectroscopic and Diffraction Characterization Methodologies for 1,1 Di 3 Furyl Ethylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of 1,1-Di(3-furyl)ethylene in solution. nih.gov Analysis of one- and two-dimensional spectra provides information on chemical environments, proton-proton and proton-carbon correlations, and through-space interactions that define the molecule's conformational preferences. mdpi.com

The key expected resonances are:

Vinylic Protons (=CH₂): The two protons on the terminal carbon of the double bond are equivalent and are not coupled to any other protons. Therefore, they should appear as a sharp singlet. Based on analogous compounds like 1,1-diphenylethylene, this signal is predicted to be in the downfield region of approximately δ 5.0–5.5 ppm. chemicalbook.com

Furan (B31954) Protons (H-2, H-4, H-5): Each of the equivalent 3-substituted furan rings contains three non-equivalent protons.

The proton at the 2-position (H-2), adjacent to the ring oxygen, is anticipated to be the most deshielded furan proton, appearing as a triplet or multiplet around δ 7.4–7.6 ppm.

The proton at the 5-position (H-5) is also adjacent to the oxygen and is expected to resonate at a similar downfield region, typically around δ 7.2–7.4 ppm, likely as a multiplet. cdnsciencepub.com

The proton at the 4-position (H-4) is predicted to be the most upfield of the furan protons, appearing around δ 6.3–6.5 ppm as a multiplet. hmdb.ca

The integration of these signals would correspond to a 2:2:2:2 ratio for the (=CH₂) : (H-2) : (H-5) : (H-4) protons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| =CH₂ | 5.0 - 5.5 | Singlet (s) |

| H-2 | 7.4 - 7.6 | Multiplet (m) |

| H-5 | 7.2 - 7.4 | Multiplet (m) |

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For the symmetrical this compound, six distinct signals are expected.

The predicted ¹³C NMR assignments are:

Furan Carbons: Four signals corresponding to the carbons of the furan ring. The C-2 and C-5 carbons, being adjacent to the oxygen atom, are expected at the lowest field (δ 140–145 ppm). The substituted C-3 and the C-4 carbons would appear at a higher field (δ 110–125 ppm). libretexts.org

Ethylenic Carbons: Two signals for the double bond carbons. The quaternary carbon (C=) attached to the two furan rings would be significantly downfield (δ 145–155 ppm), while the terminal methylene carbon (=CH₂) would appear more upfield (δ 110–120 ppm), which is characteristic for such olefins. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 140 - 145 |

| C-5 | 140 - 145 |

| C-3 | 120 - 125 |

| C-4 | 110 - 115 |

| C= (quaternary) | 145 - 155 |

To confirm these assignments, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the furan ring, showing correlations between H-2, H-4, and H-5, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct, one-bond correlations between each proton and the carbon to which it is attached, allowing for the unambiguous assignment of the H-4/C-4, H-5/C-5, H-2/C-2, and =CH₂/=CH₂ pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range (2-3 bond) correlations. It would be crucial for assigning the quaternary carbons by showing correlations from the furan protons (e.g., H-2 and H-4) to the ethylenic quaternary carbon (C=) and the substituted furan carbon (C-3).

The spin-spin coupling constants (J-values) between the furan protons provide valuable structural information. For substituted furans, typical coupling constants are: ³J(H4-H5) ≈ 1.5–2.0 Hz, ⁴J(H2-H5) ≈ 0.7–1.0 Hz, and ³J(H2-H4) is generally small or unresolved. cdnsciencepub.com These small J-values are responsible for the complex multiplet patterns observed for the furan protons.

Solvent effects can be a powerful tool in both structural elucidation and conformational analysis. auremn.org.br Changing the solvent from a non-polar one (like CDCl₃) to a polar one (like DMSO-d₆) can induce small changes in chemical shifts. More significantly, using an aromatic solvent like benzene-d₆ can induce anisotropic effects, causing protons located in specific spatial orientations relative to the solvent molecules to shift upfield. This effect can help resolve overlapping signals and provide insights into the average conformation of the molecule in solution. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a characteristic fingerprint for its structural identification.

Infrared (IR) spectroscopy is a highly effective method for monitoring the synthesis of this compound. For example, in a Wittig-type reaction starting from 3,3'-difuryl ketone, the progress of the reaction can be tracked by observing the disappearance of the strong carbonyl (C=O) stretching absorption band of the ketone precursor, which typically appears around 1660-1680 cm⁻¹. Concurrently, the formation of the product would be indicated by the appearance of the characteristic C=C stretching frequency of the newly formed double bond. acs.org Once isolated, the complete IR spectrum serves as a unique identifier for the compound, confirming the presence of furan rings and the ethene linkage.

The IR and Raman spectra of this compound are expected to be rich with bands characteristic of its structural components.

Furan Ring Vibrations: The furan rings give rise to several characteristic bands.

Aromatic C-H stretching vibrations typically appear above 3100 cm⁻¹. researchgate.net

C=C stretching vibrations within the ring are observed in the 1500–1600 cm⁻¹ region. udayton.edu

The C-O-C stretching of the ether linkage within the furan ring produces strong absorptions in the 1000–1250 cm⁻¹ range. udayton.edu

Ethene Linkage Vibrations: The ethylenic group also has distinct vibrational modes.

The vinylic =C-H stretching vibration is expected in the 3020–3080 cm⁻¹ region. nist.gov

The C=C double bond stretching frequency for a 1,1-disubstituted alkene typically appears in the 1640–1660 cm⁻¹ range. ias.ac.in

A strong band corresponding to the out-of-plane =CH₂ bending (wagging) vibration is expected around 890–910 cm⁻¹, which is highly characteristic of the terminal methylene group. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Furan Ring | C-H stretch | 3100 - 3160 |

| Furan Ring | C=C stretch | 1500 - 1600 |

| Furan Ring | C-O-C stretch | 1000 - 1250 |

| Ethene Linkage | =C-H stretch | 3020 - 3080 |

| Ethene Linkage | C=C stretch | 1640 - 1660 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. By measuring the absorption of UV and visible light, this method provides insights into the π-electron system and conjugation. For this compound, the extended conjugation between the two furan rings and the ethylene (B1197577) bridge is expected to give rise to characteristic absorption bands.

Detailed experimental UV-Vis absorption data for this compound, including specific λmax values, molar absorptivity, and solvent effects, are not extensively documented in publicly available scientific literature. However, theoretical studies on similar furan derivatives suggest that the primary electronic transitions would be of the π → π* type. The position and intensity of these absorption bands would be sensitive to the planarity of the molecule and the nature of the solvent. For comparison, the UV spectrum of the parent furan molecule shows a maximum absorption at approximately 208 nm in the gas phase. It is anticipated that the increased conjugation in this compound would result in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to furan.

Table 1: Anticipated UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| λmax | Shifted to longer wavelengths (>220 nm) due to extended conjugation. |

| Molar Absorptivity (ε) | High intensity, characteristic of π → π* transitions. |

| Solvent Effects | Potential for solvatochromism, with shifts in λmax depending on solvent polarity. |

| Electronic Transitions | Primarily π → π* transitions. |

Note: This table represents expected values based on the principles of UV-Vis spectroscopy and data for related compounds, as specific experimental data for this compound is not available in the cited sources.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. In the analysis of this compound, mass spectrometry would confirm the molecular formula (C10H8O2) and provide valuable information about its stability and the connectivity of its atoms.

Specific experimental mass spectra for this compound are not readily found in the surveyed literature. However, based on the structure, several key fragmentation pathways can be predicted under electron ionization (EI) conditions. The molecular ion peak (M+) would be expected at m/z 160.17. Subsequent fragmentation could involve the loss of furan rings, ethylene, or smaller neutral fragments like CO or C2H2. High-resolution mass spectrometry would be instrumental in determining the exact elemental composition of the fragment ions, further confirming the proposed fragmentation mechanisms. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile furan derivatives and could be employed for the separation and identification of this compound in a mixture. nih.govmdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted m/z or Observation |

|---|---|

| Molecular Formula | C10H8O2 |

| Molecular Weight | 160.17 g/mol |

| Molecular Ion (M+) | m/z 160 |

| Key Fragmentation Pathways | - Loss of a furyl group (-C4H3O) - Cleavage of the ethylene bridge - Retro-Diels-Alder reactions within the furan rings |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's conformation and packing in the crystal lattice.

An experimental single-crystal X-ray diffraction study for this compound has not been reported in the available literature. Such a study would be invaluable for understanding the degree of planarity or twisting between the two furan rings, which significantly influences the electronic and photophysical properties of the molecule. The crystal packing would reveal the nature of intermolecular forces, such as π-π stacking or C-H···O interactions, which govern the bulk properties of the material. While X-ray crystallography is a powerful tool for the structural elucidation of chemical compounds, obtaining a single crystal of sufficient quality is often a primary challenge. nih.gov

Table 3: Potential X-ray Diffraction Analysis Outcomes for this compound

| Parameter | Information to be Determined |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the unit cell. |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths and Angles | Precise measurement of all intramolecular distances and angles. |

| Torsional Angles | Quantifies the twist between the furan rings and the ethylene moiety. |

| Intermolecular Interactions | Identification of packing forces (e.g., van der Waals, π-stacking). |

Note: This table outlines the type of data that would be obtained from a successful XRD analysis, which is currently unavailable for this compound.

Advanced Hyphenated Spectroscopic Techniques (e.g., LC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical capabilities for complex mixtures and pure compounds. For a compound like this compound, techniques such as Liquid Chromatography-Infrared (LC-IR) spectroscopy could provide valuable structural information.

LC-IR combines the separation power of high-performance liquid chromatography (HPLC) with the structural identification capabilities of infrared spectroscopy. This would allow for the isolation of this compound from a reaction mixture or a sample matrix, followed by the acquisition of its infrared spectrum. The IR spectrum would reveal the characteristic vibrational modes of the furan rings and the C=C double bond, confirming the functional groups present in the molecule. While no specific LC-IR studies on this compound are reported, the application of hyphenated techniques like GC-MS is well-established for the analysis of furan derivatives in various matrices. mdpi.com

Theoretical and Computational Chemistry of 1,1 Di 3 Furyl Ethylene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1,1-Di(3-furyl)ethylene. These methods provide detailed insights into electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For this compound, DFT would be employed to determine its ground-state electronic structure, optimized geometry, and vibrational frequencies. Functionals such as B3LYP or M06-2X, paired with a suitable basis set like 6-311+G(d,p), would be used to calculate key energetic and electronic properties.

These calculations would yield crucial data points, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and electronic excitability. Furthermore, DFT enables the calculation of global reactivity descriptors, which quantify the molecule's susceptibility to electrophilic or nucleophilic attack.

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Post-Hartree-Fock Methods (e.g., CASSCF, CASPT2) for Excited States

While DFT is excellent for ground-state properties, studying photochemical behavior and electronically excited states requires more advanced, multireference methods. The Complete Active Space Self-Consistent Field (CASSCF) method is designed to correctly describe molecules where electron correlation is strong, such as in excited states or along reaction pathways involving bond breaking/formation.

For this compound, CASSCF calculations would be necessary to map out the potential energy surfaces of its low-lying singlet and triplet excited states. This would involve selecting an "active space" of orbitals and electrons, likely comprising the π-system of the furan (B31954) rings and the central ethylene (B1197577) moiety. To achieve quantitative accuracy for excitation energies, the CASSCF results would be refined using second-order perturbation theory (CASPT2), which accounts for dynamic electron correlation. Such studies would be crucial for predicting the molecule's absorption spectrum and understanding its potential photochemical reaction pathways.

Reaction Pathway Analysis and Transition State Theory

Understanding how this compound participates in chemical reactions requires mapping the potential energy surface that governs its transformations.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state (TS) for a specific reaction (e.g., an electrophilic addition to the double bond) has been located using methods like DFT, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC path is the minimum energy path connecting the transition state to the reactants and products. By tracing this path, chemists can verify that a located TS indeed connects the desired reactants and products and can analyze the structural changes that occur as the reaction progresses. For a reaction involving this compound, IRC analysis would visualize the entire transformation process, from the initial approach of reactants to the formation of final products.

Molecular Electron Density Theory (MEDT) for Reactivity and Selectivity

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of electron density. Proposed by Luis R. Domingo, MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs reactivity.

An MEDT study of this compound would begin by analyzing the molecule's ground-state electron density using tools like the Electron Localization Function (ELF). This would reveal the distribution of electron pairs and identify the most nucleophilic or electrophilic sites. For a cycloaddition reaction, for instance, MEDT analyzes the Global Electron Density Transfer (GEDT) at the transition state to quantify the polar character of the reaction. This approach would allow for the rationalization and prediction of the reactivity and regioselectivity of this compound in various organic reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules at finite temperatures and in the presence of a solvent.

An MD simulation of this compound would model the molecule's movements over time by solving Newton's equations of motion. This would reveal the molecule's conformational landscape—the various shapes it can adopt through rotation around its single bonds—and the energetic barriers between these conformations. By including explicit solvent molecules (like water) in the simulation box, one can study how solvation affects the conformational preferences and dynamics of this compound. These simulations are essential for bridging the gap between theoretical calculations and the behavior of molecules in a realistic laboratory environment.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Prediction of Spectroscopic Signatures and Electronic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic signatures and electronic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT) and other ab initio calculations, it is possible to model the behavior of molecules and predict their spectral characteristics before they are synthesized or experimentally analyzed. These computational approaches can provide valuable insights into the structural and electronic nature of the compound.

Predicted spectroscopic data typically includes:

Vibrational Spectra (Infrared and Raman): Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. For this compound, this would involve identifying the characteristic stretching and bending modes of the furan rings and the ethylene bridge. These predicted spectra can be used to interpret and assign peaks in experimentally obtained spectra.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. This analysis would reveal the wavelengths of maximum absorption (λmax) for this compound, corresponding to electronic transitions between molecular orbitals. These transitions are crucial for understanding the compound's color and photochemical properties.

Nuclear Magnetic Resonance (NMR) Spectra: Computational methods can also predict the ¹H and ¹³C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding of each nucleus, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

Beyond spectroscopic prediction, computational studies elucidate various electronic properties that govern the molecule's behavior. These properties include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map, for instance, can identify the electron-rich and electron-poor regions of this compound, which is crucial for predicting how it will interact with other molecules.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational and theoretical chemistry used to predict and explain the reactivity of molecules. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnih.gov

The key principles of FMO theory are:

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater willingness to donate electrons, making the molecule more nucleophilic.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule more electrophilic.

The HOMO-LUMO gap , the energy difference between these two orbitals, is a critical parameter for predicting a molecule's stability and reactivity. A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. sapub.org

For this compound, FMO theory could be used to predict its behavior in various chemical reactions. For instance, in a cycloaddition reaction, the interaction between the HOMO of this compound and the LUMO of a dienophile (or vice versa) would be analyzed to determine the feasibility and stereochemical outcome of the reaction. utdallas.edu The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic or nucleophilic attack.

The energies of the HOMO and LUMO, along with the HOMO-LUMO gap, can be calculated using quantum chemical methods. These calculations would provide quantitative measures of the reactivity of this compound.

| Parameter | Significance in Reactivity Prediction |

| HOMO Energy | Indicates the electron-donating ability (nucleophilicity). Higher energy corresponds to a better electron donor. |

| LUMO Energy | Indicates the electron-accepting ability (electrophilicity). Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap | Reflects the chemical reactivity and stability. A smaller gap suggests higher reactivity and lower kinetic stability. |

Despite the theoretical applicability of FMO theory to this compound, specific computational studies detailing its HOMO-LUMO energies and their use in predicting its reactivity are not available in the reviewed scientific literature. Therefore, a data table with these specific values cannot be compiled.

Polymerization and Advanced Materials Science Applications of 1,1 Di 3 Furyl Ethylene and Its Analogues

Role as a Monomer in Polymerization Processes

The vinyl group and the furan (B31954) rings of 1,1-di(3-furyl)ethylene provide multiple reactive sites for polymerization. This versatility allows it to be incorporated into polymer chains through various mechanisms, each leading to materials with distinct characteristics.

Copolymerization with Ethylene (B1197577) and Other Olefins

The incorporation of functional monomers like this compound into nonpolar polyolefin chains, such as polyethylene, is a key strategy for creating functional polyethylenes with enhanced properties like adhesion and printability. However, the coordination copolymerization of ethylene with polar vinyl monomers presents a significant challenge. The heteroatoms in polar monomers, such as the oxygen in the furan ring, can act as Lewis bases and poison the typically oxophilic early-transition-metal catalysts (e.g., Ziegler-Natta or metallocene catalysts) used in olefin polymerization. rsc.org

Research into the copolymerization of ethylene with olefins containing furan moieties has highlighted this challenge. For instance, the presence of furan as an impurity has been shown to inhibit the productivity of Ziegler-Natta catalysts during ethylene-propylene copolymerization. This is attributed to the reaction between the oxygen atom in the furan's heterocyclic ring and the active titanium center of the catalyst, forming a stable complex that hinders chain growth.

Despite these challenges, strategies are being developed to overcome catalyst poisoning. These include the use of less oxophilic late-transition-metal catalysts or the protection of the polar functional group during polymerization. While direct reports on the copolymerization of this compound with ethylene are scarce, research on analogous systems, such as ethylene/propylene rubber (EPR) functionalized with pendant furan groups, demonstrates the feasibility of incorporating these moieties to create advanced materials. youtube.com These furan-functionalized EPRs can then be used in subsequent cross-linking reactions, as discussed in section 6.2.2. youtube.com

Investigation of Coordination Polymerization Mechanisms

Coordination polymerization, initiated by catalysts like Ziegler-Natta systems, is renowned for producing polymers with high linearity and stereoregularity, such as high-density polyethylene (HDPE). youtube.comresearchgate.net The mechanism, often described by the Cossee-Arlman model, involves the insertion of the monomer into the transition metal-carbon bond of the active catalyst center. acs.org

When considering a monomer like this compound, the furan rings introduce complexity into this mechanism. The lone pair of electrons on the oxygen atom can coordinate with the electron-deficient metal center of the catalyst. This interaction can lead to catalyst deactivation, as the active site becomes blocked. The first step in Ziegler-Natta polymerization is the formation of the active catalyst, for example, by the reaction of titanium tetrachloride (TiCl₄) with an organoaluminum compound like triethylaluminium. youtube.com A monomer with a Lewis basic furan group can interfere with this process and the subsequent insertion of the ethylene monomer between the titanium and the growing polymer chain. youtube.com

Overcoming this requires catalyst systems with a higher tolerance for polar functional groups. Research has shifted towards late-transition-metal systems (e.g., based on Ni or Pd) which are less oxophilic and therefore less susceptible to poisoning by the oxygen in furan rings. rsc.org The development of such catalysts is crucial for the successful coordination polymerization of furan-containing olefins and for expanding the range of functional polyolefins.

Electrochemical Polymerization for Conductive Films

Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. uark.edu This method involves the oxidation of a monomer to form radical cations, which then couple to form a polymer chain that deposits onto the electrode. Furan and its derivatives can be electrochemically polymerized, although it often requires high oxidation potentials, which can lead to polymer degradation. researchgate.net

Diarylethenes containing furan or more easily oxidizable thiophene (B33073) rings are excellent candidates for creating photo- and redox-switchable surfaces via electropolymerization. rsc.orgresearchgate.net The strategy often involves synthesizing a diarylethene monomer substituted with an electroactive unit, such as 3,4-(propane-1,3-diyldioxy)thiophene (ProDOT), which has a lower oxidation potential than the unsubstituted diarylethene. rsc.org This allows the polymerization to proceed under milder conditions, preserving the integrity of the polymer.

The proposed mechanism for the electropolymerization of furan-thiophene copolymers involves the initial oxidation of the monomer to a radical cation. nih.gov This is followed by the coupling of two radical cations and subsequent deprotonation to form a dimer, which then continues to react to form the polymer film. The use of specific solvent systems, such as boron trifluoride diethyl etherate (BFEE), has been shown to lower the oxidation potential required for polymerization, facilitating the formation of higher quality films. nih.govnih.gov The resulting polymer films can exhibit electrochromism, changing color in response to an applied voltage. rsc.org

| Monomer System | Polymerization Method | Key Conditions/Additives | Resulting Material |

| Thiophene-substituted Diarylethene | Electrochemical Polymerization | ProDOT substituent, PEDOT seeding layer | Electrochromic conductive film rsc.org |

| Furan and Thiophene | Electrochemical Copolymerization | Boron Trifluoride Diethyl Etherate (BFEE) | Conductive copolymer film nih.gov |

| Acenaphthene | Electrochemical Polymerization | BFEE and Polyethylene Glycol (PEG 400) | Fluorescent polymer film nih.gov |

Development of Functional Polymeric Materials

The incorporation of this compound and its analogues into polymers opens the door to a wide array of functional materials. The unique photochemical and chemical properties of the diarylethene core and the furan rings can be harnessed to create smart polymers and materials capable of dynamic self-repair.

Smart Polymers and Stimuli-Responsive Materials (e.g., Photochromic Polymers)

Diarylethenes are a prominent class of photochromic molecules, capable of undergoing a reversible transformation between two stable isomers—an open-ring form and a closed-ring form—upon irradiation with light of specific wavelengths. researchgate.net This switching is accompanied by a dramatic change in the molecule's absorption spectrum, leading to a visible color change. researchgate.netrsc.org Incorporating these photochromic units as pendant groups on a polymer backbone allows for the creation of smart materials whose optical properties can be controlled by light. youtube.commdpi.com

Polymers containing furan-based diarylethenes exhibit this reversible photochromism both in solution and in the solid state as thin films. youtube.com Upon irradiation with UV light, the colorless open form undergoes an electrocyclic reaction to form the colored, closed-ring isomer. This process can be reversed by exposing the material to visible light. rsc.org This property is central to applications in optical data storage, molecular switches, and anti-counterfeiting technologies. rsc.orgresearchgate.net

The performance of these photochromic polymers, such as the efficiency of the photochemical reaction (quantum yield) and their resistance to degradation over many switching cycles (fatigue resistance), is highly dependent on the chemical structure of the diarylethene unit. mdpi.com Furan-containing diarylethenes are known for their good thermal stability and fatigue resistance. rsc.org

| Diarylethene Polymer System | Stimulus | Response | Potential Application |

| Styrene-based polymer with pendant diarylethene units | UV / Visible Light | Reversible color change (e.g., colorless to cyan, magenta, or yellow) | Rewritable display devices, optical memory youtube.com |

| Polyurethane with main-chain diarylethene units | UV / Visible Light | Reversible modulation of transparency and refractive index | Optical elements, smart windows mdpi.com |

| Diarylethene-functionalized gold nanoparticles | UV / Visible Light | Change in surface plasmon resonance | Optoelectronic elements researchgate.net |

Dynamic Covalent Chemistry in Materials via Reversible Diels-Alder Reactions

The furan ring serves as an excellent diene in the Diels-Alder reaction, a [4+2] cycloaddition that is notably reversible. semanticscholar.org The reaction between a furan group (diene) and a maleimide group (dienophile) is one of the most widely utilized examples of dynamic covalent chemistry in polymer science. semanticscholar.orgrug.nl This "click-unclick" chemistry allows for the formation of covalent bonds at moderate temperatures (e.g., 50-70 °C) and their dissociation at higher temperatures (e.g., 110-150 °C).

By incorporating furan-containing monomers like this compound or by functionalizing existing polymers with furan moieties, it is possible to create crosslinked polymer networks. youtube.com When these furan-functionalized polymers are mixed with a bismaleimide crosslinker, a thermally reversible network is formed. This reversibility imparts remarkable properties to the material:

Self-Healing: If the material is fractured, heating it above the retro-Diels-Alder temperature breaks the crosslinks, allowing the polymer chains to flow and rebond upon cooling, thus healing the crack. researchgate.netrug.nl

Reprocessability and Recyclability: Unlike traditional thermosets with permanent crosslinks, these materials can be melted and reshaped multiple times, similar to thermoplastics.

This approach has been successfully applied to a variety of polymer systems, including polyurethanes, ethylene/propylene copolymers, and polymethacrylates, to create a new class of robust, yet adaptable and sustainable materials. youtube.comrsc.org The kinetics of the forward and reverse Diels-Alder reactions can be tuned by adjusting the chemical structure of the furan and maleimide components, allowing for precise control over the material's healing and processing temperatures. youtube.com

Application in Advanced Coatings and Composites

There is no available scientific literature detailing the application of this compound or its polymers in the formulation of advanced coatings or composite materials. While furan-based resins, in general, are known for their thermal resistance and chemical stability, making them suitable for such applications, specific data for polymers derived from this compound are absent.

Green Chemistry Principles in Materials Development

No studies have been found that specifically discuss the application of green chemistry principles to the synthesis and material development of this compound. The general principles of green chemistry, such as the use of renewable feedstocks and atom economy, are broadly applied to the synthesis of various bio-based polymers, but specific methodologies or assessments for this compound have not been reported.

Derivative Chemistry and Transformations of 1,1 Di 3 Furyl Ethylene

Functionalization of the Ethene Bridge and Furan (B31954) Rings

The reactivity of 1,1-Di(3-furyl)ethylene can be directed towards either the central ethene bridge or the peripheral furan rings, depending on the reaction conditions and reagents employed.

The exocyclic double bond in this compound is susceptible to a range of addition reactions. Electrophilic additions, such as halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl), are expected to proceed readily. The initial attack of an electrophile on the double bond would generate a carbocation stabilized by the two adjacent furan rings. Subsequent attack by a nucleophile would complete the addition.

Radical additions to the ethene bridge can also be envisaged. For instance, the addition of thiols (thiol-ene reaction) can be initiated by radical initiators or UV light, leading to the formation of thioether derivatives. mdpi.commdpi.com This reaction is known for its high efficiency and functional group tolerance.

The furan rings in this compound, being electron-rich aromatic systems, are prone to electrophilic substitution reactions. Acylation, alkylation, nitration, and halogenation can be achieved using appropriate reagents, typically leading to substitution at the C2 and C5 positions of the furan rings, which are the most nucleophilic.

Furthermore, the furan rings can be functionalized through metallation. Treatment with strong bases like n-butyllithium can lead to deprotonation at the C2 position, generating a highly reactive organolithium species. This intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

A summary of potential functionalization reactions is presented in the table below.

| Reaction Type | Reagent/Conditions | Expected Product |

| Ethene Bridge Functionalization | ||

| Halogenation | Br₂, CCl₄ | 1,2-Dibromo-1,1-di(3-furyl)ethane |

| Hydrohalogenation | HBr, acetic acid | 1-Bromo-1,1-di(3-furyl)ethane |

| Thiol-ene Addition | R-SH, AIBN | 2-(Alkylthio)-1,1-di(3-furyl)ethane |

| Furan Ring Functionalization | ||

| Friedel-Crafts Acylation | Ac₂O, SnCl₄ | 1,1-Bis(2-acetyl-3-furyl)ethylene |

| Nitration | HNO₃, Ac₂O | 1,1-Bis(2-nitro-3-furyl)ethylene |

| Metallation/Alkylation | 1. n-BuLi, THF; 2. CH₃I | 1,1-Bis(2-methyl-3-furyl)ethylene |

Synthesis of Complex Furan-Containing Heterocyclic Systems

The versatile reactivity of this compound and its derivatives opens avenues for the construction of more elaborate heterocyclic systems. The furan rings can act as dienes in Diels-Alder reactions, providing a powerful tool for the synthesis of bicyclic adducts. For instance, reaction with maleimides or other electron-deficient dienophiles can lead to the formation of oxabicyclo[2.2.1]heptene derivatives. researchgate.net These adducts can then be further transformed into a variety of complex molecules.

Moreover, functional groups introduced onto the furan rings or the ethene bridge can participate in intramolecular cyclization reactions. For example, the introduction of carboxylic acid or alcohol functionalities could lead to the formation of lactones or cyclic ethers upon treatment with acid or base.

Another powerful strategy for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. acs.orgsemanticscholar.orgresearchgate.net While not a direct transformation of this compound, the principles of this reaction are relevant in the broader context of furan chemistry and can be applied to precursors derived from the title compound.

| Reaction Type | Reactants | Product |

| Diels-Alder Reaction | This compound, N-Phenylmaleimide | Oxabicyclo[2.2.1]heptene adduct |

| Intramolecular Cyclization | (Hypothetical derivative with a carboxylic acid group on one furan ring and a hydroxyl group on the other) | Macrocyclic lactone |

Ring-Opening and Rearrangement Reactions of Furan Moieties

The furan rings in this compound, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, providing access to acyclic or different heterocyclic structures.

Oxidative ring-opening of furans is a well-established transformation. nih.govrsc.org Treatment of this compound with oxidizing agents such as ozone, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the cleavage of one or both furan rings to yield dicarbonyl compounds. The nature of the final product will depend on the specific oxidant and reaction conditions used. For example, ozonolysis followed by a reductive work-up would likely yield a tetracarbonyl compound.

Acid-catalyzed rearrangements of furan derivatives are also known. researchgate.net In the presence of strong acids, the furan rings can be protonated, initiating a cascade of reactions that can lead to the formation of new ring systems. For example, a Piancatelli-type rearrangement could potentially occur if a suitable nucleophile is present to trap the intermediate oxocarbenium ion.

The table below summarizes some potential ring-opening and rearrangement reactions.

| Reaction Type | Reagent/Conditions | Expected Product |

| Oxidative Ring-Opening | 1. O₃, CH₂Cl₂; 2. Zn, H₂O | Acyclic tetracarbonyl compound |

| Acid-Catalyzed Rearrangement | H₂SO₄, H₂O | Isomeric cyclopentenone derivatives |

Synthesis of Star-Shaped Molecules and Multi-Arm Architectures

The structure of this compound, with its central ethene unit and two appended furan rings, makes it an interesting candidate as a core for the synthesis of star-shaped molecules and multi-arm architectures. researchgate.netnih.gov These highly branched, symmetrical molecules have applications in materials science, drug delivery, and catalysis.

One approach to synthesizing star-shaped molecules from this compound would be to first functionalize the furan rings with polymerizable groups, such as vinyl or ethynyl moieties. Subsequent polymerization of these functionalized monomers, potentially using a trifunctional initiator, could lead to the formation of a three-arm star polymer with a central core derived from the initiator and arms composed of poly(vinylfuran) or poly(ethynylfuran) chains.

Alternatively, the furan rings could be functionalized with groups capable of participating in cross-coupling reactions. For example, bromination of the furan rings followed by a Suzuki or Stille coupling with a boronic acid or organostannane derivative of a dendron could lead to the formation of a dendrimer with a this compound core. acs.org

Another strategy could involve the living polymerization of a suitable monomer, initiated from a functional group on the this compound core. For instance, if the furan rings were functionalized with initiating sites for atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP), polymer chains could be grown from the core, resulting in a star-shaped polymer.

| Synthetic Strategy | Description | Potential Architecture |

| Polymerization of Functionalized Monomers | Introduction of vinyl groups on the furan rings, followed by polymerization. | Three-arm star polymer |

| Convergent Dendrimer Synthesis | Functionalization of furan rings with reactive groups for coupling with pre-formed dendrons. | Dendrimer with a difurylethylene core |

| "Grafting From" Polymerization | Introduction of polymerization initiators on the furan rings, followed by polymer chain growth. | Star polymer with a difurylethylene core |

Structure Reactivity Relationship Studies of Furyl Substituted Ethylenes

Influence of Furan (B31954) Ring Substitution Patterns on Reactivity

A fundamental point of comparison is between 1,1-di(3-furyl)ethylene and its isomer, 1,2-di(2-furyl)ethylene. In this compound, both furan moieties are attached to the same carbon atom of the ethylene (B1197577) bridge. This arrangement leads to significant steric repulsion between the two furyl groups, forcing the molecule to adopt specific conformations to minimize this strain. smolecule.com In contrast, 1,2-di(2-furyl)ethylene has the furan rings on adjacent carbons, allowing for a more planar and conjugated system. This structural difference profoundly impacts the electronic distribution and molecular symmetry. smolecule.com For instance, the bond angles around the substituted carbon in this compound are larger (120-125°) compared to those in the 1,2-di(2-furyl)ethylene isomer (115-120°) to accommodate the steric bulk. smolecule.com

Computational studies, such as Density Functional Theory (DFT) calculations, have provided deeper insights into how substitution affects reactivity in furan systems. In the context of the aza-Piancatelli reaction, the reactivity of substituted furans is highly dependent on the position of the substituents. acs.org Research has shown that while 3-substituted furans readily participate in the reaction, corresponding 3,4-disubstituted furans are often unreactive. acs.orgnih.gov This lack of reactivity in disubstituted furans is attributed to a loss of conjugation in the product, which removes the thermodynamic driving force of the reaction. acs.org Once the furan ring opens, steric hindrance between the substituents prevents the resulting carbon chain from adopting a planar conformation, thus breaking the conjugation. acs.org

Furthermore, the specific position of a single substituent also plays a critical role. Thermodynamic calculations indicate that substitution at the 4-position of the furan ring has a more significant impact on the stability of reaction intermediates and products than substitution at the 3-position. acs.org This highlights that not just the presence, but the precise location of substituents dictates the energetic landscape and feasibility of a reaction pathway. The oxygen atom within the furan ring can also directly influence reactivity by interacting with catalysts, potentially leading to inhibition or altered reaction pathways, as observed in polymerization processes where furan can act as a poison for Ziegler-Natta catalysts. mdpi.com

Table 1: Comparison of Structural Properties between Furyl-Ethylene Isomers

| Property | This compound | 1,2-Di(2-furyl)ethylene | Reference |

|---|---|---|---|

| Substitution Pattern | Geminal (both groups on C1) | Vicinal (groups on C1 and C2) | smolecule.com |

| Bond Angle (C-C-C) | 120-125° | 115-120° | smolecule.com |

| Conformation | Prefers s-trans to minimize steric repulsion | More planar | smolecule.com |

| NMR (H-3/H-4 signals) | 6.3-6.5 ppm | 6.1-6.3 ppm | smolecule.com |

Stereochemical Control and Selectivity in Reactions

Stereochemical control is a crucial aspect of the reactions involving furyl-substituted ethylenes, particularly in cycloaddition reactions where the furan ring acts as a diene. The substitution pattern on the furan and the nature of the dienophile dictate the stereochemical outcome, leading to selective formation of specific isomers.

The intramolecular Diels-Alder reaction (IMDA) is a powerful method for constructing complex polycyclic systems, and the stereoselectivity of this reaction is influenced by both structural and electronic effects. acs.org For instance, in the cyclization of certain furfurylamines, steric hindrance can be the determining factor for the observed stereoselectivity. Quantum-chemical analyses have shown that steric strain in the transition state can favor an exo approach over an endo one, leading to the formation of the meta-exo product as the major isomer. researchgate.net

In hetero-Diels-Alder (HDA) reactions, where the furan or the ethylene component contains a heteroatom, high levels of chemo-, regio-, and stereoselectivity can be achieved. mdpi.com The reaction's stereoselectivity is often directed towards the endo adduct, a preference that can be explained by secondary orbital interactions in the transition state. However, the degree of selectivity can be subtle. In some HDA reactions, the energy difference between the transition states leading to different diastereomers can be very small (e.g., less than 1 kcal/mol), resulting in low selectivity under kinetic control. mdpi.com In such cases, thermodynamic control may be necessary to achieve a high preference for a single isomer. mdpi.com

Remote participation of functional groups can also be a strategy to control stereochemistry. In nucleophilic substitution reactions of acyclic systems, a remote carbonyl group can participate in the reaction by forming a cyclic dioxocarbenium ion intermediate. nih.gov This intermediate can then direct the incoming nucleophile to a specific face of the molecule, thereby controlling the stereochemical outcome. The diastereoselectivity in such reactions often depends on the steric bulk of both the nucleophile and other substituents on the molecule. nih.gov This principle of remote group participation offers a potential pathway for controlling selectivity in appropriately functionalized furyl-ethylene systems.

Table 2: Factors Influencing Stereoselectivity in Furan Reactions

| Factor | Description | Example Reaction | Reference |

|---|---|---|---|

| Steric Hindrance | Repulsive forces between bulky groups in the transition state favor less crowded pathways. | Intramolecular Diels-Alder | researchgate.net |

| Electronic Effects | Secondary orbital interactions that stabilize one transition state over another. | Hetero-Diels-Alder | mdpi.com |

| Kinetic vs. Thermodynamic Control | Kinetic control favors the fastest-formed product; thermodynamic control favors the most stable product. | Hetero-Diels-Alder | mdpi.com |

| Remote Group Participation | A distant functional group influences the reaction center, often through a cyclic intermediate. | Nucleophilic Substitution | nih.gov |

Electronic Effects and Hammett Parameters in Reaction Kinetics

The kinetics of reactions involving furyl-substituted ethylenes are highly sensitive to the electronic effects of substituents on the aromatic furan rings. These effects can be quantitatively analyzed using linear free-energy relationships, such as the Hammett equation, which provides insight into reaction mechanisms. scribd.com

The Hammett equation (log(k/k₀) = ρσ) relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant. The substituent constant (σ) quantifies the electronic effect of a substituent (positive for electron-withdrawing groups, negative for electron-donating groups), while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. scribd.com A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value indicates acceleration by electron-donating groups, implying the development of positive charge.

In the context of cycloaddition reactions like the Diels-Alder reaction, the electronic nature of substituents on either the diene (furan ring) or the dienophile dramatically affects the reaction rate. The reaction of a diene with a dienophile is typically favored by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov

Therefore, placing electron-withdrawing groups on the dienophile (the ethylene part) or electron-donating groups on the diene (the furan rings) would lower the LUMO-HOMO gap and accelerate the reaction. Conversely, electron-withdrawing groups on the furan rings would lower their HOMO energy, increase the energy gap, and slow the reaction down. Studies on substituted PAHs reacting with 1,3-butadiene have shown that strongly electron-withdrawing substituents like nitro (NO₂) can significantly lower the activation energy barriers for Diels-Alder reactions compared to the unsubstituted parent molecule. nih.gov This acceleration is a direct consequence of the substituent's electronic effect on the frontier molecular orbitals.

Table 3: Influence of Substituent Electronic Effects on Diels-Alder Activation Energy

| Substituent (on Dienophile) | Electronic Nature | Expected Effect on LUMO Energy | Expected Effect on Activation Energy (Ea) |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Lowers | Lower |

| -CN | Electron-Withdrawing | Lowers | Lower |

| -H | Neutral (Reference) | Reference | Reference |

| -CH₃ | Electron-Donating | Raises | Higher |

| -NH₂ | Strongly Electron-Donating | Raises | Higher |

Future Research Directions and Emerging Paradigms for 1,1 Di 3 Furyl Ethylene

Integration with Green Chemistry Principles for Sustainable Synthesis and Processing

The chemical industry's shift from petroleum-based feedstocks to renewable biomass is a critical step towards sustainability. rsc.org Furan (B31954) compounds, derivable from lignocellulosic biomass, are central to this transition. mdpi.comrsc.org Future research on 1,1-Di(3-furyl)ethylene will heavily emphasize the integration of green chemistry principles to ensure its production and use are environmentally benign. frontiersin.orgacs.org

Key research objectives in this area include:

Atom Economy: Developing synthetic routes that maximize the incorporation of all reactant materials into the final product, minimizing waste. acs.org This involves moving away from classical condensation reactions that produce water or other small molecules as byproducts.

Use of Renewable Feedstocks: Focusing on synthesis pathways that start from furfural (B47365) or other platform chemicals derived directly from non-food biomass, such as agricultural waste. frontiersin.orgresearchgate.net This aligns with the goal of creating a more sustainable bio-based economy. acs.org

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure to reduce the environmental and economic impact of energy consumption. acs.org

Safer Solvents and Auxiliaries: Investigating the use of green solvents, such as ionic liquids or deep eutectic solvents, to replace hazardous organic solvents traditionally used in synthesis and processing. frontiersin.orgnih.gov

Reduction of Derivatives: Employing enzymatic or chemo-selective catalytic methods to avoid the need for protecting groups, thereby streamlining synthesis and reducing waste. acs.org

By adhering to these principles, the lifecycle of this compound, from synthesis to application and disposal, can be designed to be more sustainable.

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

Catalysis is fundamental to the efficient and selective synthesis of furan derivatives. researchgate.net The future of this compound synthesis and its subsequent transformations will rely on the development of more advanced and robust catalytic systems. The discontinuation of soluble acid catalysts, which cause corrosion issues, is a primary driver for innovation in this area. frontiersin.org

Future research will likely focus on several classes of catalysts:

Heterogeneous Catalysts: Solid catalysts such as zeolites, polyoxometalates, and non-noble metals supported on materials like silica, alumina, or carbon offer significant advantages, including ease of separation, reusability, and enhanced stability. frontiersin.orgnih.govmdpi.com Research will aim to tune the acidity, pore structure, and active sites of these materials to maximize yield and selectivity for this compound and its derivatives.

Non-Noble Metal Catalysts: To reduce costs and environmental concerns associated with precious metal catalysts (e.g., Pd, Pt, Ru), research is shifting towards more abundant and less toxic metals like Ni, Cu, Co, and Fe. nih.gov Developing catalysts based on these metals that exhibit high activity and resistance to leaching is a key challenge. nih.gov